molecular formula C6H15ClN2O B1520249 2-Amino-2-ethylbutanamide hydrochloride CAS No. 17704-75-5

2-Amino-2-ethylbutanamide hydrochloride

Cat. No. B1520249
CAS RN: 17704-75-5
M. Wt: 166.65 g/mol
InChI Key: WQGGNBHDARLSSB-UHFFFAOYSA-N
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Description

2-Amino-2-ethylbutanamide hydrochloride, also known as AEBA, is an organic compound with the molecular formula C4H11ClN2. It is a white powder that is slightly soluble in water and is used in a variety of scientific and industrial applications. AEBA is commonly used in research studies as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmission. It is also used as a reagent for the synthesis of other organic compounds.

Scientific Research Applications

Biochemistry Research

2-Amino-2-ethylbutanamide hydrochloride: is utilized in biochemistry research for its role as a building block in peptide synthesis. Its structure allows for the introduction of amino functionalities into peptides, which can be essential for studying enzyme-substrate interactions, protein folding, and signal transduction pathways .

Pharmacology

In pharmacology, this compound serves as a precursor in the development of novel pharmaceutical agents. Its amide group is a common feature in many drugs, making it valuable for creating analogs and derivatives that can interact with biological targets, such as receptors or enzymes, to modulate their activity for therapeutic purposes .

Medicinal Chemistry

2-Amino-2-ethylbutanamide hydrochloride: plays a significant role in medicinal chemistry, where it is used to modify the pharmacokinetic and pharmacodynamic properties of new chemical entities. Its incorporation into drug candidates can influence solubility, absorption, and metabolic stability, which are critical factors in drug design .

Agricultural Research

In the field of agriculture, this compound may be explored for its potential use in crop protection and growth enhancement. Its amino and amide functionalities could be involved in the synthesis of agrochemicals that help in nutrient uptake efficiency or act as growth stimulants by mimicking natural plant hormones .

Chemical Synthesis

2-Amino-2-ethylbutanamide hydrochloride: is a versatile reagent in chemical synthesis. It can be employed in the synthesis of complex organic molecules, serving as an intermediate in multistep synthetic routes. Its reactivity can be harnessed to create a variety of functional groups that are pivotal in organic synthesis .

Industrial Applications

In industrial settings, this chemical is investigated for its use in the synthesis of polymers, dyes, and coatings. Its functional groups can react with other monomers to form polymers with specific properties or be used to create dyes with particular color profiles or binding affinities .

properties

IUPAC Name

2-amino-2-ethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-6(8,4-2)5(7)9;/h3-4,8H2,1-2H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGNBHDARLSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethylbutanamide hydrochloride

CAS RN

17704-75-5
Record name Butanamide, 2-amino-2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17704-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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